Increased Lipophilicity (XlogP) Relative to 2,4,6-Trimethylaniline
N-Ethyl-2,4,6-trimethylaniline exhibits a significantly higher computed XlogP (3.4) compared to 2,4,6-trimethylaniline (2.3) [1]. This 1.1-unit increase in logP reflects enhanced lipophilicity, which can improve solubility in organic solvents and influence passive membrane permeability.
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.4 |
| Comparator Or Baseline | 2,4,6-Trimethylaniline: XlogP = 2.3 |
| Quantified Difference | ΔXlogP = +1.1 |
| Conditions | Computed using standard XlogP algorithm [1] |
Why This Matters
For procurement in medicinal chemistry or agrochemical development, higher lipophilicity can directly impact compound partitioning, bioavailability, and formulation properties, making the N-ethyl derivative a preferred choice when increased hydrophobicity is required.
- [1] AllHDI. 2,4,6-Trimethylaniline – XlogP Value (2.3). Available at: https://www.allhdi.com (accessed 2026). View Source
